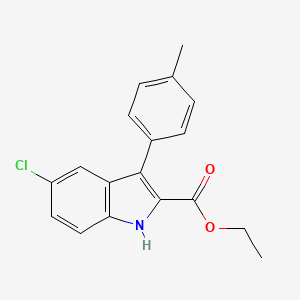
Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. This particular compound features a chloro substituent at the 5-position, a p-tolyl group at the 3-position, and an ethyl ester at the 2-carboxylate position, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloroindole and p-tolylboronic acid.
Suzuki Coupling Reaction: The p-tolyl group is introduced at the 3-position of the indole ring via a Suzuki coupling reaction. This reaction is catalyzed by palladium and requires a base such as potassium carbonate.
Esterification: The carboxyl group at the 2-position is esterified using ethanol and a suitable catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chloro substituent or reduce the ester group to an alcohol.
Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme functions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl 5-bromo-3-(p-tolyl)-1H-indole-2-carboxylate: Similar structure but with a bromo substituent instead of chloro.
Ethyl 5-chloro-3-(m-tolyl)-1H-indole-2-carboxylate: Similar structure but with a meta-tolyl group instead of para-tolyl.
Ethyl 5-chloro-3-(p-tolyl)-1H-indole-2-acetate: Similar structure but with an acetate group instead of a carboxylate.
特性
分子式 |
C18H16ClNO2 |
|---|---|
分子量 |
313.8 g/mol |
IUPAC名 |
ethyl 5-chloro-3-(4-methylphenyl)-1H-indole-2-carboxylate |
InChI |
InChI=1S/C18H16ClNO2/c1-3-22-18(21)17-16(12-6-4-11(2)5-7-12)14-10-13(19)8-9-15(14)20-17/h4-10,20H,3H2,1-2H3 |
InChIキー |
CWRBXTWJZIFVAP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


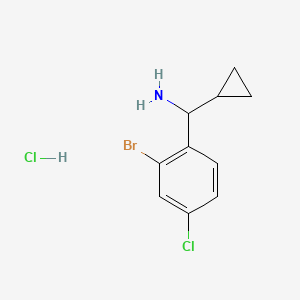
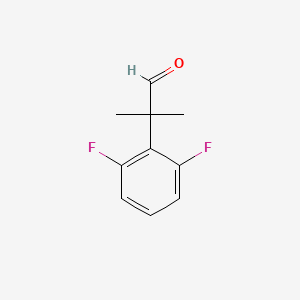
![3-(6,7-Dihydro-5h-cyclopenta[b]pyridin-7-yl)propanoic acid](/img/structure/B13091196.png)
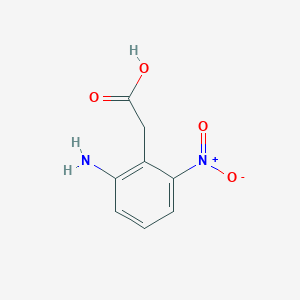
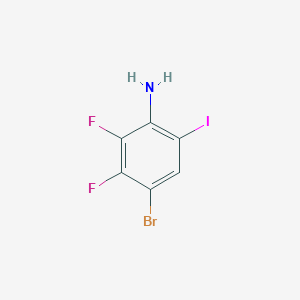
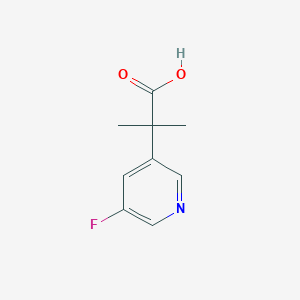
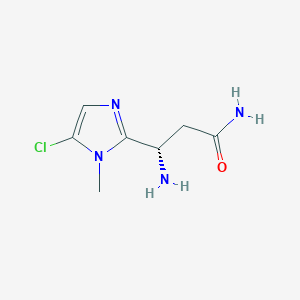

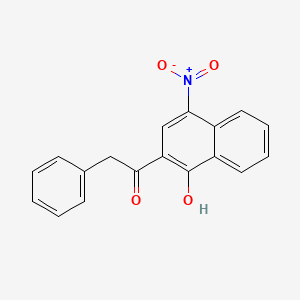
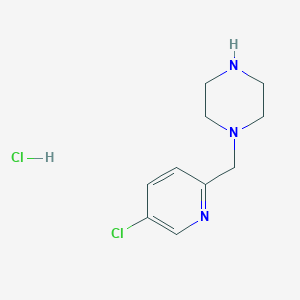
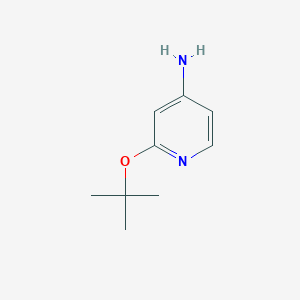
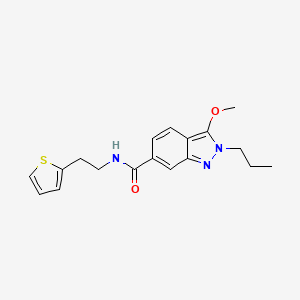
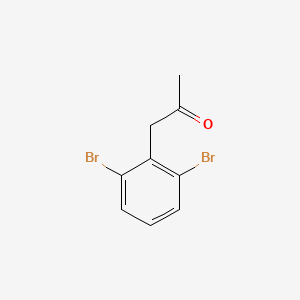
![copper;hydron;3-[7,12,17-tris(2-carboxylatoethyl)-3,8,13,18-tetramethylporphyrin-21,23-diid-2-yl]propanoate](/img/structure/B13091285.png)
